Tiquizium (bromide)

Description

BenchChem offers high-quality Tiquizium (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiquizium (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

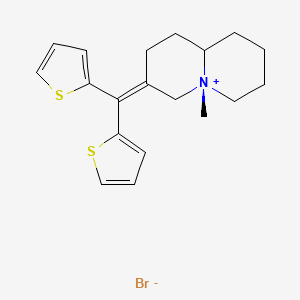

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C19H24BrNS2 |

|---|---|

Poids moléculaire |

410.4 g/mol |

Nom IUPAC |

(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |

InChI |

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1 |

Clé InChI |

VKBNGRDAHSELMQ-ALAWQYECSA-M |

SMILES isomérique |

C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |

SMILES canonique |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |

Origine du produit |

United States |

Foundational & Exploratory

Tiquizium Bromide: A Technical Whitepaper on Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium (B129165) bromide is a quaternary ammonium (B1175870) antimuscarinic agent utilized primarily for its spasmolytic effects on smooth muscle, particularly in the gastrointestinal tract.[1][2] Its therapeutic action is mediated through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This document provides a comprehensive technical overview of the muscarinic receptor binding affinity of tiquizium bromide, presenting quantitative binding data, detailed experimental methodologies for affinity determination, and visualization of the associated signaling pathways. The information herein is intended to serve as a detailed resource for researchers and professionals engaged in pharmacology and drug development.

Introduction

Tiquizium bromide is an anticholinergic drug that exerts its effects by blocking muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscles and exocrine glands.[1][3] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms. The therapeutic efficacy and side-effect profile of antimuscarinic agents are largely determined by their binding affinities for these different receptor subtypes. This whitepaper synthesizes the available data on the binding profile of tiquizium bromide at these receptors.

Muscarinic Receptor Binding Profile of Tiquizium Bromide

Quantitative analysis of the binding affinity of tiquizium bromide for muscarinic receptor subtypes reveals its profile as a potent antagonist. The available data from radioligand binding studies are summarized in the table below.

| Receptor Subtype | Binding Affinity (pKi) | Source |

| M1 | 8.70 | Koshino et al., 1998[4] |

| M2 | 8.94 | Koshino et al., 1998[4] |

| M3 | 9.11 | Koshino et al., 1998[4] |

| M4 | Data not available | |

| M5 | Data not available |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data indicates that tiquizium bromide exhibits high affinity for the M1, M2, and M3 muscarinic receptor subtypes.[4] Notably, one study characterized tiquizium bromide (also referred to as HSR-902) as a nonselective muscarinic antagonist of the atropine (B194438) type.[5] Currently, there is a lack of publicly available quantitative binding data for tiquizium bromide at the M4 and M5 muscarinic receptor subtypes.

Experimental Protocols for Determining Muscarinic Receptor Binding Affinity

The determination of binding affinity for a compound like tiquizium bromide at muscarinic receptors is typically achieved through in vitro radioligand competition binding assays.[5] This methodology allows for the calculation of the inhibition constant (Ki), which is a measure of the affinity of the test compound for the receptor.

General Principle of Radioligand Competition Binding Assay

A radiolabeled ligand with known high affinity for the muscarinic receptor (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate) is incubated with a source of the target receptors (e.g., cell membranes from tissues or cell lines expressing a specific muscarinic receptor subtype).[5] The assay is performed in the presence of various concentrations of the unlabeled test compound (tiquizium bromide). The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Representative Experimental Workflow

The following is a representative protocol for a radioligand competition binding assay:

-

Preparation of Cell Membranes:

-

Tissues (e.g., canine tracheal smooth muscle) or cultured cells expressing the desired muscarinic receptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed concentration of the radioligand, the cell membrane preparation, and a varying concentration of the unlabeled tiquizium bromide.

-

Control wells are also included:

-

Total binding: Contains only the radioligand and cell membranes.

-

Non-specific binding: Contains the radioligand, cell membranes, and a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filter discs from each well are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition assay (percentage of specific binding versus the concentration of tiquizium bromide) are plotted on a semi-logarithmic scale to generate a competition curve.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. Tiquizium bromide, as an antagonist, blocks the initiation of these pathways by acetylcholine.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

Activation of Gq/11-coupled receptors by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gi/o-Coupled Receptor Signaling (M2, M4)

Agonist binding to Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors.[4][5] Its clinical efficacy as a spasmolytic agent is a direct result of its ability to block acetylcholine-mediated signaling at these receptors in smooth muscle. The provided experimental protocols offer a foundational methodology for the further characterization of tiquizium bromide and other novel compounds at the full spectrum of muscarinic receptor subtypes. The absence of binding data for M4 and M5 receptors represents a gap in the current understanding of the complete pharmacological profile of tiquizium bromide and warrants further investigation. This technical guide serves as a consolidated resource for researchers aiming to build upon the existing knowledge of this compound's interaction with the muscarinic receptor family.

References

- 1. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 2. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 4. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Tiquizium Bromide

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tiquizium (B129165) bromide is a quaternary ammonium (B1175870) antimuscarinic agent with a potent inhibitory effect on smooth muscle contraction. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Pharmacological Characteristics

Tiquizium bromide acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses, including smooth muscle contraction and glandular secretions.[1][2] This mechanism of action underlies its therapeutic use as an antispasmodic for various gastrointestinal disorders and as a bronchodilator for respiratory conditions.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of Tiquizium bromide, demonstrating its affinity for muscarinic receptors and its functional potency in vitro.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| pKi | M1 | 8.70 | Canine | [3] |

| M2 | 8.94 | Canine | [3] | |

| M3 | 9.11 | Canine | [3] | |

| pA2 | - | 8.75 | Canine Tracheal Smooth Muscle | [3] |

Table 1: In Vitro Receptor Binding Affinity and Potency of Tiquizium Bromide.

Quantitative Pharmacokinetic Data (Human)

Pharmacokinetic studies in healthy human adults after a single oral administration of 10mg Tiquizium bromide have characterized its absorption, distribution, metabolism, and excretion profile.

| Parameter | Value | Unit |

| Cmax | ~10 | ng/mL |

| Tmax | 1.5 | hours |

| t1/2 (elimination) | ~1.4 | hours |

Table 2: Human Pharmacokinetic Parameters of Tiquizium Bromide following Oral Administration.

Mechanism of Action and Signaling Pathway

Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors. The most relevant subtype for its action on smooth muscle is the M3 receptor, which is coupled to the Gq/11 G-protein.[4][5] Upon acetylcholine binding, the M3 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction. Tiquizium bromide, by blocking the initial binding of acetylcholine, inhibits this entire cascade.

Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by Tiquizium Bromide.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (pKi)

This protocol outlines the methodology for determining the binding affinity of Tiquizium bromide for muscarinic receptor subtypes using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissues rich in specific muscarinic receptor subtypes (e.g., canine cerebral cortex for M1, heart for M2, and salivary glands for M3) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a fixed concentration of a non-selective muscarinic radioligand, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Increasing concentrations of unlabeled Tiquizium bromide are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki.

Caption: Experimental Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Assay for Functional Antagonism (pA2)

This protocol describes the determination of the functional antagonist activity of Tiquizium bromide on smooth muscle contraction in an isolated tissue bath, leading to the calculation of the pA2 value.

1. Tissue Preparation:

-

A segment of smooth muscle tissue (e.g., canine trachea or guinea pig ileum) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to record contractile responses.

-

The tissue is allowed to equilibrate under a resting tension for a specified period.

2. Cumulative Concentration-Response Curve:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the bath and recording the steady-state contraction at each concentration.

-

The tissue is then washed to return to baseline tension.

3. Antagonist Incubation:

-

The tissue is incubated with a fixed concentration of Tiquizium bromide for a predetermined time to allow for equilibration with the receptors.

4. Second Concentration-Response Curve:

-

In the continued presence of Tiquizium bromide, a second cumulative concentration-response curve to the same agonist is generated. This will be shifted to the right compared to the control curve.

5. Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

This procedure is repeated with several different concentrations of Tiquizium bromide.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Tiquizium bromide on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Caption: Experimental Workflow for Isolated Tissue Bath Assay.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist. Its pharmacological activity is well-characterized by its high affinity for muscarinic receptors and its functional antagonism of agonist-induced smooth muscle contraction. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and application of this compound.

References

- 1. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 2. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

In Vitro Anticholinergic Profile of Tiquizium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticholinergic activity of Tiquizium bromide, a quaternary ammonium (B1175870) antimuscarinic agent. The document outlines its binding affinity for muscarinic receptor subtypes, its functional antagonism in isolated tissue preparations, the experimental protocols used for these determinations, and the underlying signaling pathways.

Core Anticholinergic Activity: Quantitative Analysis

Tiquizium bromide demonstrates potent anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its in vitro activity has been quantified through radioligand binding assays and functional isolated tissue studies, revealing its affinity for different muscarinic receptor subtypes and its functional potency.

Muscarinic Receptor Binding Affinity

The affinity of Tiquizium bromide for muscarinic receptor subtypes is a critical determinant of its pharmacological profile. Radioligand binding studies have been conducted to determine its inhibitory constant (Ki) against various muscarinic receptor subtypes. The pKi values, representing the negative logarithm of the Ki, indicate the binding affinity of the drug.

| Receptor Subtype | Mean pKi Value | Reference |

| M1 | 8.70 | |

| M2 | 8.94 | |

| M3 | 9.11 |

Higher pKi values indicate greater binding affinity.

Functional Antagonistic Potency

The functional antagonistic activity of Tiquizium bromide has been assessed in isolated tissue preparations. The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

| Tissue Preparation | Mean pA2 Value | Reference |

| Canine Tracheal Smooth Muscle | 8.75 |

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro anticholinergic activity of Tiquizium bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Tiquizium bromide for M1, M2, and M3 muscarinic receptor subtypes.

Principle: This competitive binding assay measures the ability of Tiquizium bromide to displace a radiolabeled ligand that specifically binds to muscarinic receptors. The concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

-

Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.

-

Tissue Preparations: Homogenates of tissues expressing the target muscarinic receptor subtypes (e.g., cerebral cortex for M1, heart for M2, and salivary glands or smooth muscle for M3).

-

Test Compound: Tiquizium bromide.

-

Displacer: Atropine (1 µM) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or phosphate (B84403) buffer) at a physiological pH.

-

Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: The selected tissues are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the muscarinic receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand ([3H]-QNB), and varying concentrations of Tiquizium bromide.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of excess atropine) from the total binding. The IC50 value for Tiquizium bromide is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for radioligand binding assay.

Isolated Tissue Bath for Functional Antagonism

Objective: To determine the functional antagonistic potency (pA2) of Tiquizium bromide.

Principle: This experiment measures the ability of Tiquizium bromide to inhibit the contractile response of an isolated smooth muscle preparation to a muscarinic agonist. The pA2 value is derived from the rightward shift in the agonist's concentration-response curve caused by the antagonist.

Materials:

-

Tissue Preparation: Canine tracheal smooth muscle strips.

-

Agonist: Acetylcholine or another suitable muscarinic agonist (e.g., carbachol).

-

Test Compound: Tiquizium bromide.

-

Physiological Salt Solution: Krebs-Henseleit solution or Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Instrumentation: Isolated organ bath system with isometric force transducers and a data acquisition system.

Procedure:

-

Tissue Preparation: The trachea is excised, and smooth muscle strips are carefully dissected and mounted in the organ baths containing the physiological salt solution.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing, until a stable baseline is achieved.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the bath and recording the resulting contractile force.

-

Antagonist Incubation: The tissues are washed to remove the agonist and allowed to return to baseline. A known concentration of Tiquizium bromide is then added to the bath and incubated for a specific period to allow for equilibration with the receptors.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of Tiquizium bromide.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both the control and antagonist-treated conditions. The dose ratio (DR) is calculated as the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist. The pA2 value is then calculated using the Schild equation: pA2 = -log([B]) + log(DR-1), where [B] is the molar concentration of the antagonist. This process is typically repeated with multiple concentrations of the antagonist to generate a Schild plot.

Muscarinic Receptor Signaling Pathway

Tiquizium bromide exerts its anticholinergic effect by blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting the downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular pathways depending on the receptor subtype. Tiquizium bromide, as a competitive antagonist, prevents these signaling events from occurring.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and glandular secretion.

The M2 and M4 subtypes are coupled to Gi/o proteins. Agonist activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in the negative chronotropic and inotropic effects in the heart.

Inhibition of the M3 muscarinic receptor signaling pathway by Tiquizium bromide.

Tiquizium Bromide: A Technical Guide to its Structure-Activity Relationship and Muscarinic Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tiquizium (B129165) bromide, a potent muscarinic antagonist. The document outlines its mechanism of action, details the experimental protocols for its pharmacological evaluation, and visualizes the key signaling pathways it modulates.

Core Concepts: Mechanism of Action

Tiquizium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its therapeutic effects, primarily as an antispasmodic for gastrointestinal and urinary tract disorders, stem from its ability to block the actions of the neurotransmitter acetylcholine.[1][2] Tiquizium bromide exhibits affinity for M1, M2, and M3 muscarinic receptor subtypes.[3] The antagonism of M3 receptors in smooth muscle leads to relaxation and reduced motility, while actions at other muscarinic receptor subtypes may contribute to its overall pharmacological profile and potential side effects.[4][5]

Quantitative Analysis of Tiquizium Bromide Activity

The following table summarizes the reported quantitative data for the pharmacological activity of tiquizium bromide. This data is crucial for understanding its potency and selectivity.

| Parameter | Value | Receptor Subtype(s) | Tissue/System | Reference |

| pA2 | 8.75 | Muscarinic (non-selective) | Canine tracheal smooth muscle | [3] |

| pKi | 8.70 | M1 | Radioligand Binding Assay | [3] |

| pKi | 8.94 | M2 | Radioligand Binding Assay | [3] |

| pKi | 9.11 | M3 | Radioligand Binding Assay | [3] |

Note: A higher pA2 or pKi value indicates a higher binding affinity of the antagonist for the receptor.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of tiquizium bromide analogs are not extensively available in the public domain, key structural features are understood to be critical for its activity. The quaternary quinolizidinium core provides the cationic center necessary for binding to the anionic site of the muscarinic receptor. The two thiophene (B33073) rings in the dithienylmethylene moiety are essential pharmacophoric features that contribute to the hydrophobic interactions within the receptor binding pocket.[6] The specific stereochemistry of the molecule, designated as (5R,9aR)-rel-, is also crucial for its biological activity, highlighting the importance of the three-dimensional arrangement of the molecule for optimal receptor interaction.[6]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (pKi Determination)

This protocol outlines the methodology for determining the inhibitory constant (Ki) of a test compound like tiquizium bromide for different muscarinic receptor subtypes.

Objective: To determine the binding affinity of an unlabeled antagonist (tiquizium bromide) by measuring its ability to compete with a radiolabeled ligand for binding to specific muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compound (tiquizium bromide).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

-

Scintillation fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (tiquizium bromide) in the assay buffer. The radioligand is diluted to a final concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Competition: Add cell membranes, radioligand, and the desired concentration of the test compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki value.

-

Schild Analysis for Functional Antagonism (pA2 Determination)

This protocol describes the determination of the pA2 value, a measure of the potency of a competitive antagonist in a functional assay.

Objective: To quantify the potency of tiquizium bromide as a competitive antagonist by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

Materials:

-

Isolated tissue preparation with functional muscarinic receptors (e.g., canine tracheal smooth muscle, guinea pig ileum).

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Antagonist (tiquizium bromide).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and recording system.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., muscle contraction).

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist (tiquizium bromide) to the organ bath and incubate for a predetermined period to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[7][8]

-

Visualizing the Molecular Environment

The following diagrams illustrate the key signaling pathways modulated by tiquizium bromide's antagonism of M3 and M2 muscarinic receptors in smooth muscle cells, as well as a typical experimental workflow for determining antagonist affinity.

Caption: M3 receptor signaling pathway and its inhibition.

References

- 1. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 2. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tiquizium (bromide) | Benchchem [benchchem.com]

- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HSR-902 (Tiquizium Bromide): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSR-902, identified as tiquizium (B129165) bromide, is a quaternary ammonium (B1175870) antimuscarinic agent developed for the treatment of gastrointestinal and respiratory disorders characterized by smooth muscle spasms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and pharmacological profile of HSR-902. The document details its preclinical evaluation, including receptor binding affinity and in vivo efficacy in models of peptic ulcer, and discusses its clinical applications. Experimental methodologies for key studies are described, and all available quantitative data are summarized in structured tables. Furthermore, the signaling pathway of its primary target is illustrated using a Graphviz diagram.

Introduction

HSR-902, with the generic name tiquizium bromide, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It was developed by Hokuriku Seiyaku Co., Ltd. in Japan as a therapeutic agent for conditions involving hypermotility and convulsions of the intestinal smooth muscle.[3][4] Its primary indications include gastritis, gastric and duodenal ulcers, enteritis, irritable bowel syndrome (IBS), and other diseases of the gallbladder, biliary tract, and urinary tract.[3][5] This document provides a comprehensive technical summary of the available scientific and clinical data on HSR-902.

Discovery and Development History

The development of HSR-902 (tiquizium bromide) was carried out by the Research Laboratories of Hokuriku Seiyaku Co., Ltd., located in Fukui, Japan.[2] The company, which was later acquired by Abbott, focused on creating original pharmaceutical products, particularly for gastrointestinal and asthma treatments.[6] Tiquizium bromide was identified as a promising anti-ulcer agent in preclinical studies published in the late 1980s.[2][4]

Mechanism of Action

HSR-902 is a non-selective muscarinic receptor antagonist, exhibiting an atropine-type profile.[4] It functions by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[7] This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[7] While it is a non-selective antagonist, studies have shown that tiquizium bromide has a 3-4 times more potent affinity for muscarinic receptors in the stomach and ileum compared to atropine.[4]

The primary therapeutic effects of HSR-902 in the gastrointestinal tract are mediated through the blockade of M3 muscarinic receptors on smooth muscle cells. The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7] The increased intracellular calcium and activation of PKC ultimately lead to smooth muscle contraction. By blocking this pathway, HSR-902 induces smooth muscle relaxation.

Signaling Pathway of M3 Muscarinic Receptor Antagonism by HSR-902

Caption: M3 Muscarinic Receptor Signaling Pathway and its inhibition by HSR-902.

Preclinical Pharmacology

Receptor Binding Affinity

The affinity of HSR-902 for muscarinic receptors was evaluated using radioligand binding assays with 3H-quinuclidinyl benzilate. These studies confirmed that HSR-902 is a non-selective muscarinic antagonist.[4]

Table 1: Muscarinic Receptor Binding Affinity of HSR-902

| Tissue Source | Receptor Subtype(s) | Ki (nM) | Reference |

| Rat Cerebral Cortex | M1, M2, M4 | Not specified | [4] |

| Rat Heart | M2 | Not specified | [4] |

| Rat Stomach | M1, M3 | More potent than atropine | [4] |

| Rat Ileum | M2, M3 | More potent than atropine | [4] |

In Vivo Efficacy in Peptic Ulcer Models

The anti-ulcer effects of HSR-902 were assessed in various rat models of gastric and duodenal lesions. Oral administration of HSR-902 demonstrated dose-dependent inhibition of lesion development.[2]

Table 2: In Vivo Efficacy of HSR-902 in Rat Models of Peptic Ulcer

| Model | Dose (mg/kg, p.o.) | Effect |

| Water-immersion stress-induced gastric lesions | 10-100 | Dose-dependent inhibition |

| Aspirin-induced gastric lesions | 10-100 | Dose-dependent inhibition |

| Indomethacin-induced gastric lesions | 10-100 | Dose-dependent inhibition |

| Serotonin-induced gastric lesions | 10-100 | Dose-dependent inhibition |

| Reserpine-induced gastric lesions | 10-100 | Dose-dependent inhibition |

| Cysteamine-induced duodenal lesions | 10-100 | Dose-dependent inhibition |

| Mepirizole-induced duodenal lesions | 10-100 | Dose-dependent inhibition |

Effects on Gastric Secretion

In pylorus-ligated rats, HSR-902 dose-dependently inhibited gastric acid and pepsin output.[2]

Table 3: Effect of HSR-902 on Gastric Secretion in Pylorus-Ligated Rats

| Parameter | Dose (mg/kg, p.o.) | Effect |

| Gastric Acid Output | 30 and 100 | Dose-dependent inhibition |

| Pepsin Output | 30 and 100 | Dose-dependent inhibition |

| Gastric Acid Concentration | 30 and 100 | Dose-dependent inhibition |

| Pepsin Concentration | 30 and 100 | Dose-dependent inhibition |

| Gastric Volume | 30 and 100 | No inhibition (slight increase at higher dose) |

Clinical Development and Therapeutic Use

Tiquizium bromide (HSR-902) is clinically used for the treatment of various gastrointestinal disorders. The typical adult dosage is 5 to 10 mg, taken three times a day.[3] While specific clinical trial data for tiquizium bromide is not widely available in English-language publications, its approval and use in Japan for indications like gastritis and irritable bowel syndrome suggest a positive risk-benefit profile.[3][5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The affinity of HSR-902 for muscarinic receptors was determined using a competitive radioligand binding assay. A general protocol for such an assay is as follows:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart, stomach, ileum) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., 3H-quinuclidinyl benzilate) and varying concentrations of the unlabeled competitor drug (HSR-902).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Pylorus Ligation-Induced Gastric Secretion in Rats

The effect of HSR-902 on gastric secretion was evaluated in a pylorus-ligated rat model:

-

Animal Preparation: Male rats are fasted for a specified period with free access to water.

-

Drug Administration: HSR-902 or a vehicle control is administered orally.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated with a silk suture.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

-

Analysis: The volume of the gastric juice is measured. The acid concentration is determined by titration with NaOH, and the pepsin concentration is measured using a standard assay (e.g., hemoglobin digestion method).

Conclusion

HSR-902 (tiquizium bromide) is a potent, non-selective muscarinic antagonist with a notable affinity for gastrointestinal smooth muscle receptors. Preclinical studies have demonstrated its efficacy in reducing gastric lesions and secretions in animal models. Its clinical use in Japan for a range of gastrointestinal spasmodic conditions underscores its therapeutic value. Further research and publication of detailed clinical trial data would provide a more complete understanding of its clinical profile.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Evaluation of tiquizium bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]

- 6. pitchbook.com [pitchbook.com]

- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the M1, M2, and M3 Receptor Selectivity of Tiquizium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional antagonism of tiquizium (B129165) bromide at the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. The document is structured to offer an in-depth understanding of the compound's selectivity profile, the experimental methodologies used to determine these characteristics, and the underlying signaling pathways of the targeted receptors.

Quantitative Analysis of Tiquizium Bromide Selectivity

Tiquizium bromide is an antimuscarinic agent that exhibits a competitive antagonistic effect on muscarinic acetylcholine receptors.[1] Its affinity for the M1, M2, and M3 receptor subtypes has been quantified through radioligand binding assays and functional antagonism studies.

Binding Affinity Data

The binding affinity of tiquizium bromide for the M1, M2, and M3 muscarinic receptors is typically expressed in terms of the inhibition constant (Ki). The pKi value, which is the negative logarithm of the Ki, is often used for easier comparison. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

Note: The pKi values indicate that tiquizium bromide has a high affinity for all three receptor subtypes, with a slight preference for the M3 receptor, followed by the M2 and M1 receptors.

Functional Antagonism Data

Functional antagonism is a measure of a drug's ability to inhibit the response of an agonist. For competitive antagonists like tiquizium bromide, this is often quantified by the pA2 value, which is derived from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]

| Assay | Tissue Preparation | pA2 Value |

| Functional Antagonism | Canine Tracheal Smooth Muscle | 8.75 |

Note: The pA2 value provides a measure of the functional potency of tiquizium bromide as a muscarinic antagonist.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative analysis of tiquizium bromide's selectivity. While the full-text articles for the specific tiquizium bromide studies were not publicly available, the protocols described below are based on established and widely accepted methodologies for characterizing muscarinic receptor antagonists.[3][4][5][6]

Competitive Radioligand Binding Assay for pKi Determination

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of tiquizium bromide for M1, M2, and M3 muscarinic receptors expressed in cell membranes.[4][5][7]

Objective: To determine the affinity (Ki) of tiquizium bromide for M1, M2, and M3 muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

-

Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be approximately the dissociation constant (Kd) of the radioligand for the specific receptor subtype.

-

Test Compound: Tiquizium bromide, dissolved in an appropriate vehicle (e.g., distilled water or DMSO) to create a stock solution.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target muscarinic receptor subtype.

-

Homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg per assay tube.

-

-

Assay Setup:

-

Prepare serial dilutions of tiquizium bromide in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 150 µL membranes.

-

Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL 1 µM Atropine, 150 µL membranes.

-

Competition: 50 µL [³H]-NMS, 50 µL of tiquizium bromide dilution, 150 µL membranes.

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature (approximately 25°C) with gentle agitation to allow the binding reaction to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer (typically 3-4 times) to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and place it in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

-

For the competition samples, calculate the percentage of specific binding at each concentration of tiquizium bromide.

-

Plot the percentage of specific binding against the logarithm of the tiquizium bromide concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of tiquizium bromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is then calculated as the negative logarithm of the Ki.

-

Functional Antagonism Assay for pA2 Determination (Schild Analysis)

This protocol describes a functional assay to determine the pA2 value of tiquizium bromide using an isolated tissue preparation, such as canine tracheal smooth muscle.[1][2][8][9]

Objective: To determine the functional potency (pA2) of tiquizium bromide by measuring its ability to antagonize agonist-induced muscle contraction.

Materials and Reagents:

-

Tissue Preparation: Canine tracheal smooth muscle strips.

-

Agonist: A muscarinic agonist such as acetylcholine or carbachol.

-

Antagonist: Tiquizium bromide.

-

Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Instrumentation: Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Isolate the trachea from a euthanized canine and dissect the smooth muscle into strips.

-

Mount the muscle strips in organ baths containing Krebs-Henseleit solution under a resting tension of 1-2 g.

-

Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the bath solution.

-

-

Agonist Concentration-Response Curve (Control):

-

Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

Wash the tissues thoroughly and allow them to return to baseline tension.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Incubate the tissues with a fixed concentration of tiquizium bromide for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

In the continued presence of tiquizium bromide, generate a second cumulative concentration-response curve for the same agonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat step 3 with at least two other concentrations of tiquizium bromide.

-

-

Data Analysis (Schild Plot):

-

For each concentration of tiquizium bromide, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of tiquizium bromide on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[10][11]

-

Signaling Pathways and Visualizations

The M1, M2, and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation by acetylcholine.[7][12][13]

M1 and M3 Receptor Signaling Pathway

M1 and M3 receptors primarily couple to Gq/11 proteins.[14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: M1/M3 receptor signaling cascade.

M2 Receptor Signaling Pathway

The M2 receptor couples to Gi/o proteins, which are inhibitory G-proteins.[16] Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

Caption: M2 receptor signaling cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Caption: Competitive radioligand binding workflow.

References

- 1. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 2. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereospecific effects of ketamine enantiomers on canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schild equation - Wikipedia [en.wikipedia.org]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Tiquizium Bromide: A Technical Guide to its Physicochemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tiquizium (B129165) bromide. The information herein is intended to support research and development activities by providing key data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Physicochemical Properties

Tiquizium bromide is a quaternary ammonium (B1175870) salt that functions as a non-selective muscarinic antagonist.[1][2] Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for Tiquizium bromide is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₄BrNS₂ | [1] |

| Molecular Weight | 410.4 g/mol | [1] |

| CAS Number | 71731-58-3 | [1] |

| IUPAC Name | (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide | [1] |

| Melting Point | 278-281 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol.[4] Specific quantitative data in aqueous and various organic solvents is not readily available in public literature. | [4] |

| pKa | As a quaternary ammonium salt, the cationic head is permanently charged and does not have a pKa in the typical sense. | N/A |

| LogP (Octanol-Water Partition Coefficient) | An experimentally determined logP value is not readily available. A predicted XlogP value is 4.7.[4] | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Tiquizium bromide are not publicly available. However, standard methodologies for characterizing quaternary ammonium compounds can be applied.

Solubility Determination

The solubility of Tiquizium bromide can be determined using the isothermal shake-flask method.[5]

-

Preparation of Saturated Solution: An excess amount of Tiquizium bromide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of Tiquizium bromide in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.[3][6]

LogP Determination

The octanol-water partition coefficient (LogP) for an ionic compound like Tiquizium bromide can be challenging to measure directly using the traditional shake-flask method due to its potential for ion-pairing and aggregation. A common alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

-

Chromatographic System: An HPLC system equipped with a C18 or similar nonpolar stationary phase column and a UV detector is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer are prepared.

-

Retention Time Measurement: The retention time of Tiquizium bromide is measured for each mobile phase composition.

-

Correlation with Standards: A calibration curve is generated by plotting the known logP values of a series of standard compounds against their retention times under the same chromatographic conditions.

-

LogP Calculation: The logP of Tiquizium bromide is then interpolated from the calibration curve based on its retention time.

Signaling Pathway and Experimental Workflow

Muscarinic Antagonist Signaling Pathway

Tiquizium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][9] It shows high affinity for M1, M2, and M3 receptor subtypes.[10] The binding of acetylcholine to these G-protein coupled receptors initiates distinct downstream signaling cascades. Tiquizium bromide prevents these signaling events by blocking the binding of acetylcholine.

Caption: Tiquizium bromide blocks acetylcholine-mediated signaling pathways.

Experimental Workflow: Radioligand Binding Assay

A common experimental workflow to characterize the binding affinity of a muscarinic antagonist like Tiquizium bromide is the radioligand binding assay. This assay determines the ability of the unlabeled drug to compete with a radiolabeled ligand for binding to the muscarinic receptors.

Caption: Workflow for determining receptor binding affinity.

References

- 1. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine-induced proliferation of fibroblasts and myofibroblasts in vitro is inhibited by tiotropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 10. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiquizium Bromide: A Technical Whitepaper on a Quaternary Ammonium Antimuscarinic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium (B1175870) derivative that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its anticholinergic properties lead to the relaxation of smooth muscle, making it a therapeutic option for conditions characterized by gastrointestinal hypermotility and spasms, such as irritable bowel syndrome (IBS).[1] As a quaternary ammonium compound, its structure confers a permanent positive charge, which is thought to limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects. This document provides a technical overview of the pharmacology of Tiquizium bromide, including its mechanism of action, available pharmacodynamic data, and relevant experimental methodologies.

Introduction

Tiquizium bromide, chemically known as 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide, is an antispasmodic agent.[2] It belongs to the class of quaternary ammonium antimuscarinics, which act by competitively inhibiting the binding of acetylcholine to its receptors on smooth muscle cells and other tissues.[1] This antagonism results in a reduction of smooth muscle tone and motility, providing symptomatic relief in various gastrointestinal disorders.[1][3]

Mechanism of Action

Tiquizium bromide exerts its pharmacological effects through competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are found throughout the body, with the M3 subtype being predominantly responsible for smooth muscle contraction in the gastrointestinal tract.[4]

Upon stimulation by acetylcholine, M3 receptors on smooth muscle cells activate a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Tiquizium bromide, by blocking the binding of acetylcholine to the M3 receptor, inhibits this signaling cascade, leading to smooth muscle relaxation and a reduction in gastrointestinal spasms.

Signaling Pathway of M3 Muscarinic Receptor-Mediated Smooth Muscle Contraction

Pharmacodynamic Properties

Limited quantitative pharmacodynamic data for Tiquizium bromide is available in the public domain. A key study investigated its antimuscarinic effects in vitro.

| Parameter | Value | Receptor Subtype(s) | Tissue Preparation | Reference |

| pA2 | 8.75 | Muscarinic (non-selective) | Canine tracheal smooth muscle | [2] |

| pKi | 8.70 | M1 | N/A (Radioligand binding assay) | [2] |

| 8.94 | M2 | N/A (Radioligand binding assay) | [2] | |

| 9.11 | M3 | N/A (Radioligand binding assay) | [2] |

-

pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency of the antagonist.

-

pKi : The negative logarithm of the inhibition constant (Ki), which represents the affinity of an antagonist for a receptor. A higher pKi value indicates a higher affinity.

Pharmacokinetic Properties

Detailed human pharmacokinetic data for Tiquizium bromide, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism pathways, are not extensively available in the peer-reviewed literature. As a quaternary ammonium compound, Tiquizium bromide is expected to have low oral bioavailability due to its permanent positive charge, which limits its absorption across the gastrointestinal mucosa.

Clinical Efficacy and Safety

Tiquizium bromide is primarily indicated for the treatment of smooth muscle spasms in the gastrointestinal tract, particularly those associated with irritable bowel syndrome (IBS).[1] Clinical data on the efficacy and safety of Tiquizium bromide are not as widely published as for some other antispasmodic agents. The most commonly reported adverse effects are consistent with its anticholinergic mechanism and include dry mouth and constipation.[3] Due to a lack of comprehensive, publicly available clinical trial data, a detailed quantitative summary of efficacy and a table of adverse event frequencies cannot be provided at this time.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacological profile of antimuscarinic agents like Tiquizium bromide. It should be noted that the specific details of the protocols used for Tiquizium bromide are not fully detailed in the available literature.

Radioligand Binding Assay for Receptor Affinity (pKi Determination)

This assay is used to determine the affinity of a drug for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Tiquizium bromide for M1, M2, and M3 muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are prepared. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine).

-

Varying concentrations of unlabeled Tiquizium bromide.

-

The prepared cell membranes.

-

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Isolated Tissue Bath Assay for Functional Antagonism (pA2 Determination)

This ex vivo assay measures the functional antagonism of a drug by observing its effect on the contraction of an isolated smooth muscle tissue in response to an agonist.

Objective: To determine the pA2 value of Tiquizium bromide in canine tracheal smooth muscle.

General Protocol:

-

Tissue Preparation: A segment of canine trachea is isolated and cut into strips.

-

Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Dose-Response: A cumulative concentration-response curve is generated for an agonist that induces smooth muscle contraction (e.g., acetylcholine or carbachol).

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of Tiquizium bromide for a set period.

-

Repeat Agonist Dose-Response: The agonist concentration-response curve is repeated in the presence of Tiquizium bromide. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. The pA2 value is determined using a Schild plot, which graphs the log of (dose ratio - 1) against the log of the antagonist concentration.

Conclusion

Tiquizium bromide is a quaternary ammonium antimuscarinic agent with demonstrated in vitro affinity for muscarinic receptors, particularly the M3 subtype, which is consistent with its therapeutic use as a gastrointestinal antispasmodic. Its quaternary structure suggests limited systemic absorption and central nervous system penetration. While the available data supports its mechanism of action, a comprehensive understanding of its clinical efficacy, safety profile, and pharmacokinetics is limited by the scarcity of publicly available, detailed quantitative data. Further research and publication of clinical trial results would be beneficial for a more complete characterization of Tiquizium bromide's therapeutic role.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Efficacy and Safety of Tiotropium Bromide in the Treatment of Chronic Obstructive Pulmonary Disease--a Multi-center Randomized Clinical Trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

Methodological & Application

Application Notes and Protocols for Tiquizium Bromide in Canine Tracheal Smooth Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tiquizium bromide, a potent muscarinic receptor antagonist, in the study of canine tracheal smooth muscle physiology and pharmacology. The protocols outlined below detail methods for assessing its antagonist activity and characterizing its interaction with muscarinic receptors.

Introduction

Tiquizium bromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1] In canine tracheal smooth muscle, it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors that mediate the contractile effects of acetylcholine.[2] By blocking these receptors, Tiquizium bromide leads to the relaxation of airway smooth muscle, making it a subject of interest for respiratory pharmacology.[2] This document provides detailed protocols for the in vitro characterization of Tiquizium bromide in canine tracheal smooth muscle preparations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Tiquizium bromide's activity at muscarinic receptors in canine tracheal smooth muscle.

| Parameter | Value | Description | Reference |

| pA2 | 8.75 | The negative logarithm of the molar concentration of Tiquizium bromide that produces a two-fold rightward shift in the concentration-response curve of an agonist (e.g., acetylcholine). This value indicates the potency of the antagonist. | [1] |

| pKi (M1) | 8.70 | The negative logarithm of the inhibitory constant for the M1 muscarinic receptor subtype, indicating high affinity. | [1] |

| pKi (M2) | 8.94 | The negative logarithm of the inhibitory constant for the M2 muscarinic receptor subtype, indicating high affinity. | [1] |

| pKi (M3) | 9.11 | The negative logarithm of the inhibitory constant for the M3 muscarinic receptor subtype, indicating the highest affinity among the three subtypes. | [1] |

Signaling Pathway of Tiquizium Bromide

Tiquizium bromide exerts its effect by blocking the signaling cascade initiated by acetylcholine at the M3 muscarinic receptor on airway smooth muscle cells. The diagram below illustrates this mechanism.

Experimental Protocols